molecular formula C12H12N2O2S B6098953 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B6098953
M. Wt: 248.30 g/mol
InChI Key: NBVYGSRARYTPCT-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methoxy group attached to the benzene ring and a thiazole ring substituted with a methyl group.

Properties

IUPAC Name

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVYGSRARYTPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

    Reduction: 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzylamine: Similar structure but with an amine group instead of a carbonyl group.

    4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its biological activity.

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